1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one
Description
1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one is a chlorinated aromatic ketone featuring a benzene ring substituted with an amino group (-NH₂) at position 2 and a chlorine atom at position 4. The ethanone chain contains a second chlorine atom at the α-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group, enabling participation in nucleophilic substitutions and cyclization reactions .
Properties
CAS No. |
64605-39-6 |
|---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2-amino-6-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2 |
InChI Key |
UGNTYNKAZIJTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) typically involves the chlorination of 1-(2-amino-phenyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the phenyl ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to be tailored for specific applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
1-(2-Amino-6-methylphenyl)-2-chloroethan-1-one
- Structure : The 6-chloro substituent is replaced with a methyl group.
- However, the lack of an electron-withdrawing group at position 6 may reduce electrophilic reactivity .
1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS 74798-63-3)
- Structure : Contains a methoxy group at position 5 and a methyl group at position 3.
- Impact: The methoxy group introduces strong electron-donating effects, which may stabilize intermediates in electrophilic aromatic substitution.
2-Chloro-1-(2-hydroxy-6-methylphenyl)ethanone (CAS 73331-41-6)
- Structure : Features a hydroxyl group at position 2 and a methyl group at position 5.
- Impact : The hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility. This compound’s molecular weight (184.62 g/mol) is lower than the target compound (220.05 g/mol), reflecting differences in substituent contributions .
Modifications to the Ethanone Moiety
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS 1414958-52-3)
- Structure : The α-chloro group is replaced with a trifluoromethyl group.
- Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, enhancing stability under physiological conditions. The molecular weight (223.58 g/mol) is slightly higher than the target compound due to fluorine substitution .
(S)-1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-ol
Physicochemical Properties
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